Withaferin A, dihydro- shares a close structural resemblance to Withaferin A. The key difference lies in the saturation of the double bond at the 2,3 position in the A ring of the steroidal backbone in the dihydro derivative. This seemingly minor structural modification can impact its interactions with biological targets and result in altered biological activity compared to Withaferin A. []
While Withaferin A, dihydro- exhibits attenuated anticancer activity compared to Withaferin A, it still holds potential as a less potent alternative. [] This difference in potency might stem from the structural modification affecting its interaction with key targets involved in cancer cell growth and survival.
Interestingly, research indicates that unlike Withaferin A, which can induce oxidative stress in normal cells, Withaferin A, dihydro- displays a protective effect. [] It promotes cell survival and protects normal cells against various stresses, including oxidative stress, UV radiation, and chemical stress. This cytoprotective activity is linked to its ability to activate the pAkt/MAPK pathway, a signaling cascade known for its role in cell survival and stress response. []
Recent studies have identified Withaferin A, dihydro- as a novel modulator of circadian rhythms. [] It has been shown to lengthen the period of the circadian clock in various cell types. Mechanistically, Withaferin A, dihydro- acts as an inverse agonist for RORα (RAR-related orphan receptor α), a nuclear receptor involved in regulating the expression of core clock genes. [] By modulating RORα activity, Withaferin A, dihydro- influences the expression of clock genes, ultimately impacting the circadian rhythm. [] This finding opens up potential avenues for investigating its use in addressing circadian rhythm disorders.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9